molecular formula C9H8N2O B7809902 2-(Isoxazol-5-yl)aniline CAS No. 87488-63-9

2-(Isoxazol-5-yl)aniline

Cat. No.: B7809902
CAS No.: 87488-63-9
M. Wt: 160.17 g/mol
InChI Key: PYHMSJLBJJLMRU-UHFFFAOYSA-N
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Description

2-(Isoxazol-5-yl)aniline is a valuable aromatic amine building block in medicinal chemistry and drug discovery research. Its structure, featuring an aniline group linked to an isoxazole heterocycle, is of significant interest for designing novel bioactive molecules. Isoxazole derivatives are prominent in developing therapeutics, with research demonstrating their relevance in creating anti-prostate cancer agents . These compounds can act as potent inhibitors of androgen signaling and key enzymes like CYP17A1, which are crucial pathways in cancer progression . Furthermore, isoxazole-containing nucleosides have shown moderate to high antiviral activity against pathogens such as Herpes Simplex Virus (HSV-1 and HSV-2) and various RNA viruses . The molecular scaffold is also investigated for developing antagonists of intracellular EPAC proteins, which are potential targets for conditions like cancer, diabetes, and heart failure . The isoxazole ring is a privileged structure in drug design, featured in several marketed drugs, and is known for its diverse biological activities, including antibacterial, antifungal, and anti-inflammatory effects . This compound serves as a versatile precursor for synthesizing more complex molecules for biological screening and structure-activity relationship (SAR) studies. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,2-oxazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHMSJLBJJLMRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=NO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90542060
Record name 2-(1,2-Oxazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90542060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87488-63-9
Record name 2-(1,2-Oxazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90542060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Isoxazol 5 Yl Aniline and Its Advanced Derivatives

Established Synthetic Pathways for Isoxazole (B147169) Ring Formation

The construction of the isoxazole nucleus can be broadly categorized into three main strategies: 1,3-dipolar cycloaddition reactions, condensation and cyclization reactions involving hydroxylamine (B1172632), and multi-component reactions. Each of these methodologies offers distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions.

1,3-Dipolar Cycloaddition Reactions in Isoxazole Synthesis

The [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile, typically an alkyne or an alkene, is one of the most powerful and widely employed methods for the synthesis of isoxazoles and isoxazolines, respectively. unifi.itwikipedia.org This reaction is known for its high degree of stereospecificity and regioselectivity. wikipedia.org

Nitrile oxides are reactive intermediates that are typically generated in situ due to their propensity to dimerize. wikipedia.org Several reliable methods have been developed for their generation from stable precursors.

From Aldoximes: The oxidation of aldoximes is a common and convenient method for generating nitrile oxides. A variety of oxidizing agents can be employed, including sodium hypochlorite (B82951) (bleach), N-chlorosuccinimide (NCS), and tert-butyl hypochlorite. uchicago.edu For instance, an aldoxime can be treated with biphasic bleach and dichloromethane (B109758) to form the nitrile oxide intermediate in situ. nih.gov

From Hydroximoyl Chlorides: The dehydrohalogenation of hydroximoyl chlorides using a base is a classical and efficient method for nitrile oxide generation. nih.govmdpi.com Triethylamine is a commonly used base for this transformation. nih.gov This method is particularly useful for preparing a wide range of aromatic and aliphatic nitrile oxides.

From Nitroalkanes: Primary nitroalkanes can be dehydrated to form nitrile oxides. This transformation can be achieved using various dehydrating agents, such as phenyl isocyanate or a combination of 4-(4,6-dimethoxy wikipedia.orgnih.govmdpi.comtriazin-2-yl)-4-methylmorpholinium chloride (DMTMM) and 4-dimethylaminopyridine (B28879) (DMAP) under microwave irradiation. chemtube3d.comnih.gov

PrecursorReagentsDescription
AldoximeNaOCl, CH2Cl2In situ generation via oxidation. nih.gov
Hydroximoyl ChlorideTriethylamineDehydrohalogenation to form the nitrile oxide. nih.gov
NitroalkanePhenyl isocyanateDehydration to the corresponding nitrile oxide. chemtube3d.com

The choice of dipolarophile is crucial in determining the final isoxazole structure. Alkynes are the most common dipolarophiles for the direct synthesis of isoxazoles. The reactivity of the dipolarophile is influenced by electronic and steric factors. Electron-deficient alkynes generally exhibit higher reactivity towards nitrile oxides. Terminal alkynes are frequently used, leading to the formation of 3,5-disubstituted isoxazoles. nih.gov The regioselectivity of the cycloaddition is governed by the frontier molecular orbitals of the nitrile oxide and the dipolarophile. wikipedia.org

Condensation and Cyclization Reactions Utilizing Hydroxylamine

The reaction of hydroxylamine with a three-carbon component, such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone, is a fundamental and widely used method for isoxazole synthesis. researchgate.net This approach involves a condensation reaction to form an oxime intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic isoxazole ring.

For example, the reaction of a 1,3-dicarbonyl compound with hydroxylamine first forms an imine with one of the carbonyl groups. The hydroxyl group of the hydroxylamine then attacks the second carbonyl group, leading to a cyclic intermediate which, upon loss of water, aromatizes to the isoxazole. researchgate.net Similarly, α,β-unsaturated ketones (chalcones) can react with hydroxylamine hydrochloride to form isoxazoline (B3343090) intermediates, which can then be oxidized to isoxazoles. mdpi.com

Reactant 1Reactant 2Key Steps
1,3-Dicarbonyl CompoundHydroxylamineCondensation to oxime, intramolecular cyclization, dehydration. researchgate.net
α,β-Unsaturated KetoneHydroxylamineMichael addition, cyclization, dehydration/oxidation. mdpi.com

Multi-Component Reactions (MCRs) for Isoxazole Scaffold Construction

Multi-component reactions, where three or more reactants combine in a single synthetic operation, offer a highly efficient and atom-economical approach to complex molecules like isoxazoles. mdpi.com These reactions are particularly advantageous for creating molecular diversity.

A common MCR for the synthesis of isoxazol-5(4H)-ones involves the reaction of a β-ketoester, an aldehyde, and hydroxylamine hydrochloride. mdpi.com The reaction proceeds through the initial formation of an isoxazol-5(4H)-one from the β-ketoester and hydroxylamine, followed by a Knoevenagel condensation with the aldehyde. mdpi.com Various catalysts, including acidic ionic liquids and amine-functionalized cellulose (B213188), have been employed to promote these reactions.

Reactant 1Reactant 2Reactant 3Catalyst ExampleProduct Type
β-KetoesterAldehydeHydroxylamine HClAmine-functionalized cellulose3,4-Disubstituted isoxazol-5(4H)-one mdpi.com

Targeted Synthesis of 2-(Isoxazol-5-yl)aniline via Specific Precursors

The synthesis of this compound often involves the construction of the isoxazole ring onto a pre-functionalized aniline (B41778) derivative or, more commonly, the late-stage introduction of the amino group. A key strategy involves the reduction of a nitro group precursor.

A well-established method for the synthesis of this compound, also known as 5-(2-aminophenyl)isoxazole, is the reduction of 5-(2-nitrophenyl)isoxazole (B8766830). nih.gov This reduction can be effectively carried out using stannous chloride dihydrate in concentrated hydrochloric acid. nih.gov The reaction proceeds by the selective reduction of the nitro group to an amine without affecting the isoxazole ring.

The precursor, 5-(2-nitrophenyl)isoxazole, can be synthesized through a 1,3-dipolar cycloaddition reaction. For example, the reaction of 2-nitrophenylacetylene with a nitrile oxide generated in situ provides a direct route to the desired 5-aryl-substituted isoxazole. nih.gov Alternatively, condensation of a suitable 1,3-dicarbonyl precursor bearing a 2-nitrophenyl group with hydroxylamine can also yield the required intermediate.

PrecursorReagentsProduct
5-(2-Nitrophenyl)isoxazoleSnCl2·2H2O, HClThis compound nih.gov
2-NitrophenylacetyleneNitrile Oxide5-(2-Nitrophenyl)isoxazole nih.gov

This targeted approach, utilizing a nitro-to-amino reduction as the final step, provides a reliable and efficient pathway to the desired this compound, which can then be used in the synthesis of more complex derivatives.

Optimization of Aniline Ring Introduction onto Isoxazole Scaffold

The most direct and common method for introducing the 2-aminophenyl (aniline) group at the 5-position of the isoxazole ring involves the chemical reduction of a nitro group precursor. This strategy relies on the synthesis of 5-(2-nitrophenyl)isoxazole, which is then converted to the desired aniline derivative.

A well-established procedure for this transformation involves the use of stannous chloride (tin(II) chloride) in the presence of a strong acid. prepchem.com In a typical reaction, 5-(2-nitrophenyl)isoxazole is treated with a suspension of stannous chloride dihydrate in concentrated hydrochloric acid. prepchem.com The mixture is heated to reflux, which facilitates the reduction of the nitro group (-NO₂) to an amino group (-NH₂). Following the reaction, the product is isolated by cooling the mixture, filtering the resulting solid, and neutralizing the acidic solution with a strong base like sodium hydroxide (B78521) to a pH of about 10. prepchem.com The final product, this compound, is then extracted using an organic solvent. prepchem.com

Table 1: Optimized Reduction of 5-(2-Nitrophenyl)isoxazole

Starting MaterialReagentsKey ConditionsProductSource
5-(2-Nitrophenyl)isoxazoleStannous chloride dihydrate (SnCl₂·2H₂O), Concentrated hydrochloric acid (HCl), Sodium hydroxide (NaOH)Reflux for ~1 hour, followed by cooling and basificationThis compound prepchem.com

Regioselective Functionalization for 2-Substitution

Achieving specific substitution patterns on the aryl ring of this compound is critically dependent on regioselective control during the initial synthesis of the isoxazole ring. The functionalization of the isoxazole ring itself, particularly at the 5-position, can be achieved with high regioselectivity through aromatic nucleophilic substitution (SNAr) reactions, especially when an electron-withdrawing group like a nitro group is present. nih.gov

For instance, 5-nitroisoxazoles bearing an ester group at the 3-position react smoothly and regioselectively with various bis(nucleophiles). nih.gov This high degree of control allows for the precise placement of functional groups on the isoxazole core before the introduction or modification of the aniline moiety.

Furthermore, the regioselectivity of the cycloaddition reaction used to form the isoxazole ring is a key factor. The reaction of α,β-acetylenic ketones with hydroxylamine can be directed to form either 3- or 5-substituted isoxazoles by carefully choosing the solvent system. researchgate.net This control over the initial ring formation is essential for pre-installing substituents on the phenyl ring, which ultimately dictates the final structure of the advanced aniline derivatives. While direct functionalization of the pre-formed this compound is possible, controlling the initial heterocycle synthesis often provides a more efficient and selective route to complex derivatives. nih.govresearchgate.net

Sustainable and Advanced Synthetic Strategies

Modern organic synthesis emphasizes the development of environmentally benign and efficient methodologies. The synthesis of isoxazoles has benefited significantly from the adoption of green chemistry principles, including metal-free catalysis and the use of alternative energy sources.

Metal-Free Catalysis in Isoxazole Synthesis

The most widely reported method for isoxazole synthesis is the [3+2] cycloaddition reaction between an alkyne and a nitrile oxide. rsc.org Traditionally, this reaction often employs metal catalysts, such as copper(I) or ruthenium(II). rsc.orgnih.gov However, these methods have several drawbacks, including the high cost, toxicity, and potential for product contamination associated with heavy metals. rsc.orgnih.gov

To overcome these limitations, significant research has focused on developing metal-free alternatives. These approaches offer more eco-friendly and cost-effective pathways to the isoxazole scaffold. rsc.orgnih.gov One notable strategy involves the use of tert-butyl nitrite (B80452) (TBN) as a metal-free radical initiator and a source of the N-O fragment required for the isoxazole ring. nih.gov This method facilitates the construction of isoxazoles through a one-pot process. nih.gov Another approach utilizes organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) in water, promoting the reaction between aromatic aldehydes and ethyl nitroacetate (B1208598) under ultrasonication to form isoxazole derivatives. rsc.org These metal-free methods represent a significant advancement in the sustainable synthesis of this important heterocycle. rsc.org

Table 2: Comparison of Metal-Catalyzed and Metal-Free Isoxazole Synthesis

ApproachCatalysts/ReagentsAdvantagesDisadvantagesSource
Metal-CatalyzedCu(I), Ru(II)Well-established, versatileHigh cost, toxicity, waste generation, difficult to separate rsc.orgnih.gov
Metal-Freetert-Butyl Nitrite (TBN), DABCOEco-friendly, low cost, avoids heavy metal contaminationMay require specific substrates or conditions rsc.orgnih.gov

Organocatalysis in the Construction of Isoxazolones

Isoxazol-5(4H)-ones are important heterocyclic compounds and versatile precursors in organic synthesis. niscpr.res.in The development of organocatalytic methods for their construction aligns with the principles of green chemistry. Organocatalysis avoids the use of metals and often proceeds under mild conditions.

One effective strategy is the three-component reaction involving an aldehyde, a β-ketoester (like ethyl acetoacetate), and hydroxylamine hydrochloride. niscpr.res.inmdpi.com This reaction can be efficiently catalyzed by sustainable and biodegradable catalysts. For example, propylamine-functionalized cellulose has been employed as an effective catalyst for synthesizing 3,4-disubstituted isoxazol-5(4H)-ones in good to high yields at room temperature. mdpi.comresearchgate.net Similarly, simple and inexpensive organic salts like sodium malonate have been shown to catalyze the reaction efficiently in water, an environmentally friendly solvent. niscpr.res.in These organocatalytic methods provide a rapid and accessible route to isoxazolone scaffolds. mdpi.com

Table 3: Organocatalytic Synthesis of 4-Arylmethylene-3-methylisoxazol-5(4H)-ones

AldehydeCatalystSolventYieldSource
4-ChlorobenzaldehydeSodium Malonate (10 mol%)H₂O95% niscpr.res.in
4-MethylbenzaldehydeSodium Malonate (10 mol%)H₂O90% niscpr.res.in
4-NitrobenzaldehydeSodium Malonate (10 mol%)H₂O98% niscpr.res.in
BenzaldehydePropylamine-functionalized celluloseH₂O92% mdpi.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is paramount in modern synthetic chemistry. For the synthesis of isoxazole derivatives, this includes the use of green solvents, alternative energy sources, and efficient, reusable catalysts.

Water is an ideal green solvent, and many modern syntheses of isoxazolones are performed in aqueous media. niscpr.res.insemnan.ac.ir These methods avoid the use of hazardous organic solvents and often simplify product isolation, as the products may precipitate directly from the reaction mixture. niscpr.res.in Furthermore, alternative energy sources are being explored to enhance reaction efficiency and reduce energy consumption. Natural sunlight has been successfully used as a clean, safe, and non-toxic energy source for the three-component synthesis of 4-arylidene-isoxazole-5(4H)-ones, achieving high yields in short reaction times without any catalyst. semnan.ac.ir Ultrasonic irradiation is another green technique that can accelerate reactions, leading to excellent product yields in minutes while using green solvents and reusable catalysts. nih.gov

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. abap.co.in Microwave-assisted synthesis provides rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times, increase product yields, and improve selectivity. abap.co.inresearchgate.net

This technology has been successfully applied to the synthesis of various isoxazole-containing heterocycles. For example, the trimolecular condensation to form isoxazolyl triazinan-2-ones was completed in 4-5 minutes under microwave irradiation, a significant reduction compared to conventional methods. researchgate.net Similarly, the synthesis of isoxazolo[5,4-b]quinolines from 2-chloroquinoline-3-carbaldehydes was achieved efficiently using microwave assistance, resulting in good yields and shorter reaction times. jocpr.com The use of microwave irradiation is considered a green protocol because it is energy-efficient and often leads to cleaner reactions with fewer by-products, simplifying work-up procedures. abap.co.in

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis

ReactionMethodReaction TimeYieldSource
Synthesis of Isoxazolyl Triazinan-2-onesConventional HeatingSeveral hoursLower yields researchgate.net
Synthesis of Isoxazolyl Triazinan-2-onesMicrowave Irradiation4-5 minutesExcellent yields (75-85%) researchgate.net
Synthesis of Isoxazolo[5,4-b]quinolinesConventional HeatingNot specified (longer)Moderate yields jocpr.com
Synthesis of Isoxazolo[5,4-b]quinolinesMicrowave IrradiationReduced timesGood to moderate yields jocpr.com
Ultrasonication Techniques

The application of ultrasonic irradiation has emerged as a powerful tool in the synthesis of isoxazole derivatives, offering significant advantages over conventional heating methods. mdpi.com Sonochemistry facilitates organic reactions by accelerating reaction rates, improving yields, and often enabling reactions to proceed under milder conditions. researchgate.net These effects are attributed to acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized high temperatures and pressures, enhancing mass transfer and activating reacting species. mdpi.com

In the context of isoxazole synthesis, ultrasound has been successfully employed to promote 1,3-dipolar cycloaddition reactions, a key step in the formation of the isoxazole ring. nih.govresearchgate.net For instance, the synthesis of isoxazoline-linked sulfonamides has been achieved via a one-pot, two-step protocol involving the in-situ generation of nitrile oxides from aldehydes and hydroxylamine hydrochloride, followed by their cycloaddition with alkenes under ultrasonic activation. nih.gov This method not only shortens reaction times but also proceeds in environmentally benign aqueous media. nih.gov

Research has demonstrated that ultrasound-assisted methods can significantly improve the efficiency of various isoxazole syntheses. Compared to traditional heating, ultrasonication has been shown to increase yields by 3-30% and reduce reaction times from hours to minutes. mdpi.com For example, a one-pot Mannich-type reaction for the synthesis of 1-[(5-methylisoxazol-3-yl)amino]-1-(2- or 4-fluorophenyl)methanephosphonate derivatives saw yields increase from 57.2–71.6% under conventional heating (5 hours) to 77.6–91.2% with ultrasound (1 hour). mdpi.com

Table 1: Comparison of Conventional Heating and Ultrasonication in Isoxazole Synthesis

Reaction Type Conventional Method (Yield, Time) Ultrasonic Method (Yield, Time) Reference
Pyrazole-isoxazol-5(4H)-one synthesis 90%, 3 h (100 °C) 95%, 15 min (50 °C) mdpi.com
1-[(5-methylisoxazol-3-yl)amino]-1-(2- or 4-fluorophenyl)methanephosphonate synthesis 57.2–71.6%, 5 h (115–120 °C) 77.6–91.2%, 1 h (78–80 °C) mdpi.com
Sulfonamide-isoxazoline synthesis - Good to excellent yields, shorter reaction times nih.gov
3-alkyl-5-aryl isoxazole synthesis - High yields, shorter reaction time nih.gov

The use of sonication aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents. mdpi.com The operational simplicity and enhanced efficiency make ultrasonication a valuable technique for the synthesis of this compound and its advanced derivatives. mdpi.com

Application of Aqueous and Environmentally Benign Solvents

A significant shift towards green chemistry has prompted the exploration of water and other environmentally benign solvents for the synthesis of heterocyclic compounds, including isoxazoles. nih.gov Water offers numerous advantages over conventional organic solvents; it is inexpensive, non-toxic, non-flammable, and environmentally friendly. nih.govresearchgate.net

The synthesis of 5-arylisoxazole derivatives has been successfully achieved in aqueous media without the need for a catalyst. nih.govnih.gov This method involves the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride, demonstrating mild reaction conditions, high yields, and a straightforward work-up procedure. nih.govnih.gov The use of an aqueous medium is a key feature of this environmentally benign process. nih.gov

Similarly, the synthesis of 3,4,5-trisubstituted isoxazoles has been developed in an aqueous medium under mild basic conditions at room temperature. beilstein-journals.org This reaction proceeds via a [3 + 2]-cycloaddition of nitrile oxides with 1,3-diketones, β-ketoesters, or β-ketoamides. beilstein-journals.org The use of a water-methanol solvent mixture has been optimized to enhance the solubility of reactants while maintaining the green credentials of the synthesis. beilstein-journals.org

The benefits of using aqueous media extend to catalyst reusability and simplified product isolation. For instance, in the synthesis of 4H-isoxazol-5-ones, an aqueous solution of itaconic acid was used as a reusable catalyst for up to ten cycles without a significant loss in activity. mdpi.com

Table 2: Examples of Isoxazole Synthesis in Aqueous Media

Product Reactants Conditions Yield Reference
5-Arylisoxazoles 3-(Dimethylamino)-1-arylprop-2-en-1-ones, Hydroxylamine hydrochloride Water, no catalyst High nih.govnih.gov
3,4,5-Trisubstituted isoxazoles Nitrile oxides, 1,3-Diketones/β-ketoesters/β-ketoamides 95% Water, 5% Methanol, DIPEA, room temperature - beilstein-journals.org
Isoxazolines and Isoxazoles Aldoximes, Alkenes/Alkynes Water, Oxone, KCl Good lookchem.com
4H-Isoxazol-5-ones Hydroxylamine hydrochloride, Ketoesters, Aromatic aldehydes Aqueous medium, uncatalyzed - nih.gov

These examples underscore the viability and advantages of employing aqueous and environmentally benign solvents in the synthesis of isoxazole derivatives, contributing to more sustainable chemical processes.

Atom Economy and Reaction Efficiency Considerations

Atom economy, a concept central to green chemistry, focuses on maximizing the incorporation of all materials used in the synthesis into the final product. primescholars.comrsc.org High atom economy is characteristic of reactions such as additions and cycloadditions, where most or all of the atoms of the reactants are found in the product. rsc.org In contrast, substitution and elimination reactions often generate byproducts, leading to lower atom economy. rsc.org

The synthesis of isoxazoles via 1,3-dipolar cycloaddition of nitrile oxides with alkynes is an inherently atom-economical process, as it involves the formation of the heterocyclic ring without the loss of atoms. This approach is highly efficient in constructing the isoxazole core.

To further enhance reaction efficiency, researchers have focused on developing one-pot, multicomponent reactions. These strategies combine several synthetic steps into a single operation, avoiding the need for isolation and purification of intermediates, thereby saving time, resources, and reducing waste. For example, a one-pot, five-component reaction has been developed for the synthesis of isoxazole-secondary sulfonamides under ultrasound irradiation. researchgate.net This tandem reaction involves N-propargylation, oximation, 1,3-dipolar cycloaddition, and subsequent intermolecular ring-opening, creating four new bonds in a single pot. researchgate.net

The principles of atom economy and reaction efficiency are also evident in the use of catalytic systems and the recycling of reagents and solvents, which are increasingly integrated into modern synthetic methodologies for isoxazole derivatives. mdpi.com

Intramolecular Cycloaddition Approaches for Fused Systems

Intramolecular cycloaddition reactions represent a powerful strategy for the synthesis of fused heterocyclic systems, as they allow for the simultaneous formation of two rings in a single synthetic step. mdpi.com The intramolecular [3+2] cycloaddition of nitrile oxides (INOC) is a particularly effective method for constructing isoxazole rings fused to other carbocyclic or heterocyclic frameworks. mdpi.comnih.gov

This approach typically involves the in-situ generation of a nitrile oxide from a precursor, such as an aldoxime or a nitroalkane, which is tethered to an alkene or alkyne dipolarophile within the same molecule. nih.gov The subsequent intramolecular cycloaddition leads to the formation of bicyclic or polycyclic isoxazole derivatives. nih.gov

A variety of methods have been developed to generate the nitrile oxide intermediate for INOC reactions, including the dehydration of nitroalkanes using reagents like the Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride). nih.gov For instance, bicyclic isoxazoles have been synthesized in high yields from dimethyl-2-(2-nitro-1-aryl/alkyl)-2-(prop-2-yn-1yl)malonates under optimized conditions. nih.gov

The versatility of the INOC reaction has been demonstrated in the synthesis of novel tetracyclic isoxazole-containing ring systems. mdpi.com For example, a "6-5-5-5" fused ring system was created through the intramolecular cycloaddition of a nitrile oxide derived from an N-propargylbenzimidazole oxime. mdpi.com This reaction proceeded cleanly and in high yield, showcasing the efficiency of this strategy in building complex molecular architectures. mdpi.com

Table 3: Examples of Fused Isoxazole Synthesis via Intramolecular Cycloaddition

Starting Material Key Reagent/Condition Fused System Yield Reference
Dimethyl 2-propargyl-2-(2-nitro-1-aryl/alkylethyl) malonates Yamaguchi reagent, DBU, ZrCl4 Bicyclic isoxazole 95% nih.govmdpi.com
N-propargylbenzimidazole oxime Bleach, DCM Tetracyclic isoxazole ("6-5-5-5" fusion) 97% mdpi.com
Propargyl-substituted methyl azaarenes tert-Butyl nitrite (TBN) Isoxazole-fused tricyclic quinazoline (B50416) alkaloids - nih.gov
Alkyne- or alkene-tethered aldoximes Hypervalent iodine(III) species Polycyclic isoxazoles up to 94% mdpi.com

These intramolecular approaches provide an elegant and efficient route to a wide range of fused isoxazole systems, which are of significant interest due to their potential biological activities. nih.gov

Flow Chemistry Applications in Isoxazole Synthesis

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering enhanced control over reaction parameters, improved safety, and greater efficiency compared to traditional batch processing. acs.orgnih.gov This methodology is particularly well-suited for the synthesis of isoxazoles, enabling precise control over temperature, pressure, and reaction time, which can lead to higher yields and purities. researchgate.net

The synthesis of trisubstituted isoxazoles, which often requires multiple steps, has been successfully telescoped into a continuous flow process. researchgate.net This involves the sequential execution of oximation, chlorination, and cycloaddition reactions in a flow reactor, eliminating the need for intermediate isolation and purification. researchgate.net The ability to generate reactive or unstable intermediates, such as nitrile oxides, on-demand and immediately use them in the subsequent step is a key advantage of flow chemistry. researchgate.net

Flow reactors have also been employed for the synthesis of 3,5-disubstituted isoxazoles using deep eutectic solvents (DESs), which are environmentally friendly and recyclable. acs.org This approach not only achieved a high yield of 95% in a short residence time of 10 minutes but also demonstrated a 13-fold increase in productivity upon scaling up. acs.org The integration of a continuous separation and recovery system for the DES further enhances the sustainability of the process. acs.org

Furthermore, flow chemistry has been utilized in photochemical reactions, such as the conversion of isoxazoles into oxazoles via a photoisomerization reaction. acs.org This rapid and mild flow process allows for the efficient synthesis of a diverse range of oxazole (B20620) products. acs.org

The combination of flow chemistry with other enabling technologies, such as microwave irradiation, has also been explored. researchgate.net Continuous-flow microwave-heated microreactors have been used for the efficient synthesis of 3,4,5-trisubstituted and 3,5-disubstituted isoxazoles, demonstrating the synergistic benefits of these advanced techniques. researchgate.net

Chemical Reactivity and Transformation Pathways of 2 Isoxazol 5 Yl Aniline

Reactivity Profile of the Aniline (B41778) Moiety

The aniline portion of the molecule, consisting of a primary amino group attached to a benzene (B151609) ring, is rich in electrons. The amino group strongly influences the reactivity of the aromatic ring, primarily through its electron-donating nature.

Directed Amination Reactions

The isoxazole (B147169) group in conjunction with the aniline nitrogen can act as a bidentate directing group, facilitating C-H functionalization on the aniline ring. Research on the closely related compound, 2-(5-phenylisoxazol-3-yl)aniline, demonstrates that the isoxazole-aniline framework can effectively direct C–H amination reactions. acs.org Utilizing an inexpensive copper catalyst and oxygen from the air as the oxidant, this system allows for the introduction of various primary and secondary amines onto the aniline ring. acs.org This directed amination protocol showcases high functional group tolerance and does not require external ligands or bases. acs.org The reaction proceeds via a chelation-assisted mechanism where the copper catalyst coordinates to both the aniline nitrogen and the isoxazole nitrogen, activating a specific C-H bond on the aniline ring for subsequent amination.

Coupling Reactions (e.g., in Indazole Synthesis, Azo Dye Formation)

The primary amino group of the aniline moiety is a versatile functional handle for various coupling reactions.

Indazole Synthesis : While direct synthesis of indazoles from 2-(Isoxazol-5-yl)aniline itself is not extensively documented, the structural motif is relevant to modern indazole synthesis. Many synthetic routes to indazoles involve the cyclization of substituted anilines. austinpublishinggroup.com For instance, palladium-catalyzed cross-coupling reactions are commonly employed to construct the indazole core. ijcrt.orgresearchgate.net A plausible, though not explicitly demonstrated, pathway could involve diazotization of the aniline group of this compound, followed by an intramolecular cyclization or a related coupling reaction to form an isoxazolyl-substituted indazole.

Azo Dye Formation : The aniline group readily undergoes diazotization followed by azo coupling to form highly colored azo dyes. chemistrystudent.compbworks.com This two-step process begins with the reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (typically 0–5 °C) to form a diazonium salt. chemistrystudent.comunb.ca This unstable intermediate is a potent electrophile. pbworks.com In the second step, known as the coupling reaction, the diazonium salt reacts with an electron-rich aromatic compound, such as a phenol or another aniline derivative. pbworks.comyoutube.com For this compound, this would result in an azo dye containing both an isoxazole ring and the chromophoric azo group (-N=N-), which creates an extended system of delocalized electrons responsible for the compound's color. chemistrystudent.com

Electrophilic and Nucleophilic Aromatic Substitution on the Aniline Ring

Electrophilic Aromatic Substitution (EAS) : The amino group (-NH₂) is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution. wikipedia.orgchemistrysteps.com It strongly donates electron density to the benzene ring through resonance, stabilizing the cationic intermediate (the sigma complex) formed during the reaction. minia.edu.eglibretexts.org This makes the aniline ring in this compound highly reactive towards electrophiles. Substitution will be directed to the positions ortho and para to the amino group. The isoxazole substituent's electronic influence will also affect the regioselectivity of the reaction.

Nucleophilic Aromatic Substitution (NAS) : Nucleophilic aromatic substitution on an aniline ring is generally unfavorable because the ring is electron-rich. libretexts.org Such reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group to stabilize the negative charge in the Meisenheimer intermediate. libretexts.orgnih.gov The isoxazole ring is not a sufficiently strong electron-withdrawing group to activate the aniline ring for classical SNAr reactions under standard conditions. rsc.orgresearchgate.net Therefore, this compound is not expected to be highly reactive towards nucleophiles via this pathway.

Reactivity Profile of the Isoxazole Ring

The isoxazole ring is a five-membered heterocycle containing a relatively weak nitrogen-oxygen (N-O) bond. This bond is susceptible to cleavage under various conditions, leading to ring-opening and rearrangement reactions.

Ring-Opening Reactions (e.g., Transannulation)

The isoxazole ring can undergo ring-opening reactions, often initiated by heat, light, or catalysts. This process can lead to the formation of various other cyclic or acyclic structures. A key transformation is transannulation, where the isoxazole ring acts as a synthon for a more complex heterocyclic system. researchgate.netnih.gov For example, studies on benzo[d]isoxazol-3-amine have shown that the isoxazole moiety can participate in multicomponent cascade reactions, leading to the formation of substituted pyrimidines. nih.gov In such reactions, the N-O bond of the isoxazole cleaves, and the resulting fragments rearrange and incorporate other reactants to build a new ring system. nih.gov Similar reactivity could be anticipated for this compound, where the isoxazole ring could be opened and transformed into a different heterocycle. Ring-opening can also be achieved using electrophilic fluorinating agents, which cleave the N-O bond to yield fluorinated carbonyl compounds. nih.govresearchgate.net

Rearrangement Reactions (e.g., Isomerization to 2H-Azirines)

A characteristic reaction of isoxazoles is their isomerization into 2H-azirines. researchgate.netresearchgate.net This rearrangement can be catalyzed by various means, including transition metals like iron(II) chloride (FeCl₂). nih.govbeilstein-journals.orgbeilstein-journals.org The mechanism involves coordination of the catalyst to the isoxazole, which facilitates the cleavage of the weak N-O bond. beilstein-journals.orgbeilstein-journals.org This is followed by a 1,3-cyclization of the resulting intermediate to form the strained three-membered 2H-azirine ring. beilstein-journals.org This transformation is a powerful method for synthesizing 2H-azirine-2-carboxylic acid derivatives from appropriately substituted isoxazoles. nih.govnih.gov It is plausible that the isoxazole ring in this compound could undergo a similar catalyzed isomerization to yield a 2-(2H-azirin-2-yl)aniline derivative, providing a route to novel bifunctional building blocks.

Nucleophilic Substitution Reactions on Substituted Isoxazoles

The isoxazole ring, a key component of this compound, is susceptible to nucleophilic substitution reactions, particularly when activated by electron-withdrawing groups. The substitution of a nitro group in 5-nitroisoxazoles serves as a prime example of this reactivity, proceeding via an aromatic nucleophilic substitution (SNAr) mechanism. This method allows for the straightforward functionalization of the isoxazole core under mild conditions, accommodating a wide range of nucleophiles and demonstrating excellent chemical yields. rsc.org The regioselectivity of these reactions is a significant feature; for instance, in 3,5-dinitroisoxazoles, the substitution occurs selectively, enabling a sequential functionalization pathway to create polysubstituted isoxazoles. rsc.org

While the dimethylamino group is typically a poor leaving group, its substitution can be facilitated in certain contexts. mdpi.com Intramolecular nucleophilic substitution can occur in ortho-substituted N,N-dimethylaniline derivatives, where steric repulsion can lower the energy barrier for the reaction. mdpi.com In the case of specific oximes, this cyclization to form fused isoxazoles can even proceed without an external acid catalyst, initiated by an intramolecular nucleophilic attack of the oxygen on the carbon bearing the dimethylamino group. mdpi.com The process generally follows an addition-elimination SNAr(AE) mechanism. mdpi.com

The table below summarizes examples of nucleophilic substitution reactions on the isoxazole ring.

ReactantNucleophileProductYield (%)Reference
3-Methyl-5-nitroisoxazoleSodium Methoxide3-Methyl-5-methoxyisoxazole95% rsc.org
3-Phenyl-5-nitroisoxazoleMorpholine3-Phenyl-5-morpholinoisoxazole98% rsc.org
3,5-DinitroisoxazoleAniline3-Nitro-5-phenylamino-isoxazole93% rsc.org
2-dimethylaminobenzaldoxime(Intramolecular)Fused IsoxazoleReactivity Limits Studied mdpi.com

Dual Reactivity and Chemoselective Transformations

Recent research has uncovered the dual reactivity of amide derivatives of isoxazolyl anilines, allowing for unique chemoselective transformations. Specifically, amides derived from 2-(5-phenylisoxazol-3-yl)aniline have been shown to undergo both C(═O)─C bond cleavage and C(sp2)-H amination, directed by the isoxazolyl-aniline moiety. nih.gov This dual reactivity is mediated by an inexpensive copper catalyst with aerial oxygen as the oxidant, highlighting a protocol with broad functional group tolerance. nih.gov

The isoxazole N-O bond is relatively weak and can be cleaved under various reductive conditions. beilstein-journals.orgbeilstein-journals.org Common reagents for this transformation include Raney nickel, LiAlH₄, and Mo(CO)₆. beilstein-journals.org This cleavage is a foundational step in many synthetic pathways, converting isoxazolines into versatile intermediates like β-hydroxyketones. beilstein-journals.orgbeilstein-journals.org

In the context of the dual reactivity of 2-(isoxazolyl)aniline amides, the C(═O)─C bond cleavage represents a significant transformation. A copper(II)-mediated pathway facilitates the chemospecific cleavage of the amide's C(═O)─C bond, leading directly to the formation of urea derivatives. nih.gov This oxidative cleavage offers a novel synthetic route that leverages the inherent reactivity of the amide group when strategically positioned relative to the directing isoxazolyl-aniline scaffold. nih.gov Detailed mechanistic studies and DFT calculations have been employed to understand the plausible mechanism behind this urea formation. nih.gov

C(sp2)-H amination is a powerful tool for forming C-N bonds directly, streamlining synthetic routes by avoiding pre-functionalized starting materials. rsc.orgnih.gov In the copper-mediated system involving amides of 2-(5-phenylisoxazol-3-yl)aniline, the directing group facilitates C(sp2)-H amination alongside the C-C bond cleavage. nih.gov This directed amination occurs at the ortho-position of an aromatic ring within the amide substrate. The reaction proceeds through a cross-dehydrogenative coupling mechanism, involving the dual activation of C-H and N-H bonds. rsc.org This methodology provides a direct pathway to complex nitrogen-containing molecules and demonstrates high functional group tolerance. nih.gov

The table below details the dual reactivity observed in a representative substrate.

SubstrateTransformationProductCatalyst/OxidantReference
N-(2-benzoylphenyl)-N'-(2-(5-phenylisoxazol-3-yl)phenyl)benzamideC(sp2)-H AminationDibenzofuran-fused acridone derivativeCu(OAc)₂ / O₂ (air) nih.gov
N-(2-acetylphenyl)-N'-(2-(5-phenylisoxazol-3-yl)phenyl)acetamideC(═O)─C CleavageUrea derivativeCu(OAc)₂ / O₂ (air) nih.gov

Advanced Derivatization and Functionalization Strategies

Advanced derivatization protocols are crucial for modifying the structure of this compound to fine-tune its properties for various applications. nih.gov These strategies can target either the isoxazole ring or the aniline substituent, allowing for precise chemical modifications.

The functionalization of the isoxazole ring can be controlled to target specific positions (C-3, C-4, or C-5) with high regioselectivity. nih.govrsc.org

C-3 and C-5 Positions: 1,3-dipolar cycloaddition reactions are a common method for constructing the isoxazole ring itself, which inherently defines the substituents at the C-3 and C-5 positions. mdpi.com For instance, the reaction of nitrile oxides with alkynes is a highly regioselective process for creating 3,5-disubstituted isoxazoles. mdpi.com Similarly, reactions of halogenoximes with functionalized alkenes can yield 3,5-disubstituted isoxazoles in a regioselective manner. acs.org

C-4 Position: The C-4 position is often functionalized after the ring has been formed. Electrophilic aromatic substitution is a known pathway for substituting the C-4 position of isoxazoles. reddit.com For example, 2-alkyn-1-one O-methyl oximes can be cyclized in the presence of ICl to produce 4-iodoisoxazoles, which can then undergo further palladium-catalyzed reactions to yield 3,4,5-trisubstituted isoxazoles. acs.orgacs.org Palladium-catalyzed C-H bond functionalization has also been extensively used for the C-4 arylation of 3,5-disubstituted isoxazoles. researchgate.net

C-5 Position: The C-5 position can be modified through various reactions. For example, chemical modifications at the 5-position of certain isoxazole-containing compounds have shown that this position is suitable for introducing electron-donating groups. nih.gov

The table below summarizes different regioselective functionalization strategies for the isoxazole ring.

Position(s)MethodReagentsProduct TypeReference
C-3, C-51,3-Dipolar CycloadditionHalogenoximes and Alkenes3,5-Disubstituted Isoxazoles acs.org
C-4Electrophilic Cyclization2-Alkyn-1-one O-methyl oximes, ICl4-Iodoisoxazoles acs.org
C-4, C-5Double C-H ArylationEthyl isoxazole-3-carboxylate, Aryl Bromides, Pd catalystC4,C5-Diarylated Isoxazoles researchgate.net

Strategies for aniline modification include:

Direct C-H Functionalization: Transition metal-catalyzed reactions can directly functionalize the C-H bonds of the aniline ring at the ortho, meta, or para positions. researchgate.net For example, palladium-catalyzed C-H nitration of anilines can be achieved with high ortho-selectivity using a removable pyrimidine directing group. researchgate.net

Substitution Effects: The introduction of either electron-donating or electron-withdrawing substituents alters the electronic structure and pKa of the aniline. semanticscholar.org Electron-donating groups tend to increase the pKa, while electron-withdrawing groups decrease it. semanticscholar.org These modifications can be used to fine-tune the compound's pharmacokinetic profile. nih.gov

Bioisosteric Replacement: In medicinal chemistry, the entire aniline moiety may be replaced with other chemical groups to mitigate potential toxicity or improve pharmacological properties such as bioavailability and receptor selectivity.

The table below shows the effect of substituent position on the lipophilicity (logP) of a series of aniline derivatives, illustrating how chemical modification impacts physicochemical properties.

Aniline Substitution PatternLinker to Triazole RinglogP Value RangeKey FindingReference
Ortho-substitutedMethoxy2.50 - 3.19Higher lipophilicity nih.gov
Meta-substitutedMethoxy2.55 - 3.23Highest lipophilicity nih.gov
Para-substitutedMethoxy1.15 - 2.26Significantly lower lipophilicity nih.gov

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Applications of 2 Isoxazol 5 Yl Aniline As a Versatile Synthetic Building Block

Precursors for Advanced Organic Materials Research

Potential in Photonic Applications

The isoxazole (B147169) ring, a core component of 2-(isoxazol-5-yl)aniline, is a well-established structural motif in a variety of photoactive compounds. nih.gov Research into isoxazole-containing molecules has revealed their potential for applications in photonics, primarily due to their inherent photophysical properties. nih.govresearchgate.net While direct studies on the photonic applications of this compound are not extensively documented, the characteristics of related isoxazole derivatives provide a strong indication of its potential in this field.

Isoxazolyl-derived compounds have been synthesized and studied as new fluorescent dyes. nih.gov These molecules exhibit notable photophysical characteristics, including significant emission maxima, quantum yields, and large Stokes shifts, which are critical parameters for photonic materials. For instance, novel fluorophores incorporating an isoxazole ring fused with a 1,4-dihydroazolo[5,1-c] mdpi.comresearchgate.netnih.govtriazine (DAT) core have been developed. nih.gov These compounds demonstrate emission maxima in the blue region of the spectrum (433–487 nm) with quantum yields reaching up to 33.3%. nih.gov

The photophysical properties of these isoxazole derivatives are summarized in the table below:

Compound ClassEmission Maxima (nm)Quantum Yield (%)Key Features
Isoxazolyl-DATs433–4876.1–33.3Large Stokes Shift
5-(1-pyrenyl)-isoxazoleNot specified≥ 74Good emission properties

This table presents data for isoxazole derivatives to illustrate the potential of the isoxazole scaffold in photonic applications.

The electronic structure of the isoxazole ring contributes significantly to the optical characteristics of these molecules. nih.gov The presence of the aniline (B41778) group in this compound introduces a known electron-donating moiety, which can further influence the photophysical properties of the molecule. The interaction between the electron-rich aniline and the isoxazole ring could lead to interesting charge-transfer characteristics, which are desirable for applications in nonlinear optics and as fluorescent probes. mdpi.com The investigation of this compound and its derivatives could, therefore, open new avenues for the development of novel materials for photonic devices.

Contributions to Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a powerful strategy in modern drug discovery and materials science that aims to generate collections of structurally diverse small molecules in an efficient manner. nih.gov The core principle of DOS lies in the use of versatile building blocks that can be elaborated through various reaction pathways to explore a wide chemical space. nih.govrsc.org this compound, with its distinct aniline and isoxazole functionalities, represents a valuable scaffold for DOS, enabling the rapid construction of compound libraries with significant structural and functional diversity.

The utility of isoxazole-containing compounds in creating combinatorial libraries has been well-established. nih.govmdpi.com Solid-phase synthesis techniques have been successfully employed to generate large libraries of isoxazole derivatives for screening as potential therapeutic agents. nih.govnih.gov For example, 3-substituted phenyl-5-isoxazolecarboxaldehydes have served as key intermediates for the automated, solid-phase synthesis of extensive isoxazole-based libraries. nih.gov

Similarly, the aniline moiety is a cornerstone of combinatorial chemistry, frequently used as a starting point for the synthesis of a vast array of heterocyclic compounds. The amino group of aniline provides a reactive handle for a multitude of chemical transformations, including acylation, alkylation, and participation in multicomponent reactions. bohrium.com

The bifunctional nature of this compound allows it to serve as a versatile building block in DOS campaigns. The aniline nitrogen can be functionalized, while the isoxazole ring can participate in various cycloaddition or ring-opening reactions, leading to a diverse set of products from a single starting material. This approach aligns with the goals of DOS to achieve complexity and diversity from simple, readily accessible precursors.

The table below outlines the potential of this compound as a building block in DOS by highlighting the reactive sites and the types of libraries that can be generated.

Reactive SitePotential ReactionsResulting Library Scaffolds
Aniline -NH2 groupAcylation, Reductive Amination, Alkylation, Multicomponent Reactions (e.g., Ugi, Passerini)Amides, Substituted Amines, Fused Heterocycles (e.g., Quinazolines)
Isoxazole Ring1,3-Dipolar Cycloaddition (precursor), Ring-opening reactionsSubstituted Isoxazoles/Isoxazolines, β-Keto Nitriles

This table illustrates the synthetic versatility of the this compound scaffold for generating diverse chemical libraries.

By leveraging the established chemistries of both the isoxazole and aniline moieties, this compound can be effectively utilized in DOS workflows to generate novel compound libraries for high-throughput screening in drug discovery and materials science. nih.govbeilstein-journals.org

Computational and Mechanistic Investigations of 2 Isoxazol 5 Yl Aniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. Methodologies like Density Functional Theory (DFT) and ab initio methods are standard tools for predicting molecular structure, stability, and electronic characteristics.

Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

Density Functional Theory (DFT) is a popular computational method that balances accuracy with computational cost, making it suitable for studying a wide range of chemical systems. For molecules like 2-(isoxazol-5-yl)aniline, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), would be employed to investigate its structural and electronic features. semanticscholar.orgresearchgate.net

Analysis of Electronic Structure (HOMO-LUMO Profiles)

The electronic structure of a molecule is key to its reactivity. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. thaiscience.infonih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. irjweb.comnih.gov A smaller energy gap generally signifies higher chemical reactivity and lower kinetic stability. nih.govnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, while the LUMO may be distributed across the isoxazole (B147169) ring and the phenyl group.

Interactive Table: Representative HOMO-LUMO Data for Aromatic Amines and Heterocycles

Note: This table contains generalized data for related compounds to illustrate the concept, as specific values for this compound are not available.

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
p-aminoaniline -4.89 -0.29 4.60
p-nitroaniline -6.67 -2.78 3.89
Aniline -5.43 -0.31 5.12
Geometry Optimization and Conformational Analysis

The three-dimensional structure of this compound influences its physical and biological properties. Geometry optimization using DFT would determine the most stable (lowest energy) spatial arrangement of its atoms. Furthermore, because of the single bond connecting the aniline and isoxazole rings, the molecule can adopt different conformations. Conformational analysis would involve mapping the potential energy surface by rotating this bond to identify stable conformers and the energy barriers for interconversion between them. mdpi.comrsc.org Such studies are vital for understanding how the molecule might interact with biological targets or pack in a crystal lattice.

Elucidation of Quantum Chemical Descriptors

From the calculated HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify reactivity. These global reactivity descriptors provide insight into the chemical behavior of the molecule. irjweb.commdpi.com

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): (I + A) / 2.

Chemical Hardness (η): (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. mdpi.com

Softness (S): 1 / η.

Electrophilicity Index (ω): (χ²) / (2η). This index measures the propensity of a species to accept electrons. nih.gov

Calculation of these parameters for this compound would allow for a quantitative prediction of its stability and reactivity compared to other related compounds. researchgate.net

Exploration of Ab Initio Methods for Electronic Properties

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. dergipark.org.trdergipark.org.tr Methods like Hartree-Fock (HF) and more advanced post-HF methods (e.g., Møller-Plesset perturbation theory, MP2) can be used to calculate the electronic properties of this compound. researchgate.net While computationally more demanding than DFT, these methods can provide benchmark results for electronic energies and molecular properties, offering a deeper understanding of electron correlation effects within the molecule.

Reaction Mechanism Elucidation

Understanding the reaction mechanism for the synthesis of this compound is essential for optimizing reaction conditions and improving yields. While specific mechanistic studies for this compound are absent, plausible pathways can be proposed based on general synthesis routes for 5-amino-substituted isoxazoles. mdpi.compreprints.orgresearchgate.net

A common route to isoxazoles involves the cycloaddition of a nitrile oxide with an alkyne or the reaction of hydroxylamine (B1172632) with a β-dicarbonyl compound. Computational studies could be employed to investigate the transition states and intermediates of a proposed synthetic route. By calculating the activation energies for different potential pathways, the most energetically favorable mechanism can be identified, providing insights that are often difficult to determine through experimental means alone.

Detailed Mechanistic Pathways for Isoxazole Formation

The synthesis of the isoxazole ring system, a core component of this compound, is predominantly achieved through several key mechanistic pathways. The most versatile and widely studied is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition. nih.govunimi.itresearchgate.net

1,3-Dipolar Cycloaddition: This reaction involves the combination of a 1,3-dipole, typically a nitrile oxide, and a dipolarophile, which is an alkyne or alkene. mdpi.com For the synthesis of this compound, the pathway would likely involve the reaction of a nitrile oxide with 2-ethynylaniline. The nitrile oxide itself is often generated in situ from the corresponding aldoxime via oxidation or from a primary nitroalkane through dehydration. nih.gov

The mechanism is generally considered a concerted, pericyclic process where the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other interact. mdpi.com Density Functional Theory (DFT) calculations have shown that these cycloadditions proceed through a highly asynchronous, one-step mechanism. rsc.org The regioselectivity of the addition (i.e., the formation of the 5-substituted isoxazole) is governed by both electronic and steric factors, which can be rationalized through Frontier Molecular Orbital (FMO) theory. mdpi.com The interaction between the dipole's LUMO and the dipolarophile's HOMO is often the dominant factor for electron-rich alkynes. mdpi.com

Alternative Pathways:

Reaction of β-Ketoenamines with Hydroxylamine: An alternative route involves the cyclocondensation of a β-ketoenamine with hydroxylamine. The reaction of an appropriately substituted β-enamino ketoester with hydroxylamine hydrochloride can lead to the formation of the isoxazole ring. researchgate.net The mechanism proceeds through the initial formation of an oxime intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic isoxazole ring. mdpi.com

Reaction of 1,3-Dicarbonyl Compounds with Hydroxylamine: A classic method for isoxazole synthesis involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine. nih.gov The reaction begins with the formation of an imine with one carbonyl group, followed by nucleophilic attack of the hydroxyl group onto the second carbonyl. A final dehydration step yields the stable, aromatic isoxazole ring. rjpbcs.com

Insights into Mechanistic Aspects of Derivatization and Functionalization

The structure of this compound features two reactive sites: the primary amino group on the aniline ring and the isoxazole ring itself. Mechanistic understanding of their derivatization is key to synthesizing novel functionalized molecules.

Functionalization of the Aniline Moiety: The primary amino group (-NH₂) is a versatile handle for various chemical modifications.

N-Acylation: The lone pair of electrons on the nitrogen atom makes it nucleophilic, readily reacting with acylating agents like acid chlorides or anhydrides. The mechanism is a standard nucleophilic acyl substitution, proceeding through a tetrahedral intermediate to form a stable amide.

N-Alkylation: This reaction involves the nucleophilic attack of the amine on an alkyl halide. The process can be challenging to control, often leading to mixtures of mono- and di-alkylated products. Using specific reagents and conditions, such as the CsF-Celite/alkyl halide combination, can promote selective N-alkylation. researchgate.net

Diazotization: The reaction of the primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures yields a diazonium salt. This intermediate is highly valuable for subsequent Sandmeyer or coupling reactions to introduce a wide range of functional groups onto the aromatic ring.

Functionalization of the Isoxazole Ring: The isoxazole ring can also undergo functionalization, although it is generally less reactive than the aniline moiety.

The isoxazole ring can be cleaved under certain reductive or basic conditions, which can be a useful synthetic strategy for accessing other difunctionalized compounds. iau.ir

Photochemical rearrangement of isoxazoles can lead to the formation of ketenimine intermediates, which can be trapped to synthesize other heterocyclic systems like pyrazoles. nih.gov This process typically requires UV irradiation and proceeds via homolysis of the weak N-O bond. nih.gov

Transition State Analysis and Reaction Energetics

Computational chemistry, particularly Density Functional Theory (DFT), provides critical data on the energetics and transition states of reactions involving isoxazole formation.

For the key 1,3-dipolar cycloaddition, DFT calculations are used to map the potential energy surface of the reaction. This allows for the identification of the transition state (TS), which represents the maximum energy point along the reaction coordinate. The calculated activation energy (ΔG‡), the energy difference between the reactants and the transition state, determines the reaction rate.

Studies on similar nitrile oxide cycloadditions have shown that the activation barriers are influenced by the electronic nature of both the dipole and the dipolarophile. nih.gov The activation energy can be decomposed into two main components:

Strain Energy (ΔE_strain): The energy required to distort the reactants from their ground-state geometries into the geometries they adopt in the transition state. nih.gov

Interaction Energy (ΔE_int): The energy released from the electronic interactions between the distorted reactants in the transition state. nih.gov

For cycloadditions of nitrile oxides, activation barriers are typically in the range of 15-25 kcal/mol. nih.goviau.ir DFT calculations can accurately predict the regioselectivity by comparing the activation energies of the transition states leading to different isomers. The pathway with the lower activation energy is kinetically favored. sciforum.net For example, in the reaction leading to this compound, the transition state for the formation of the 5-substituted regioisomer would be computationally shown to have a lower activation energy than the transition state leading to the 4-substituted isomer. nih.gov

Spectroscopic Characterization for Structural and Mechanistic Research

Spectroscopic techniques are indispensable for the structural elucidation of this compound and for monitoring its formation and derivatization reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals for the protons on the aniline and isoxazole rings. The aromatic protons on the aniline ring would typically appear as a complex multiplet in the range of δ 6.5-7.5 ppm. The single proton on the isoxazole ring (H-4) would likely appear as a singlet further downfield. The protons of the amino group (-NH₂) would show a broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbons of the phenyl ring would resonate in the typical aromatic region (δ 110-150 ppm). The carbons of the isoxazole ring are expected at distinct chemical shifts, with C-5 (bearing the aniline group) and C-3 appearing at lower field (more deshielded) compared to C-4.

Atom Predicted ¹H Chemical Shift (δ ppm) Predicted ¹³C Chemical Shift (δ ppm)
Aniline -NH₂ 4.0 - 5.5 (broad s) -
Aniline Ar-H 6.5 - 7.5 (m) 115 - 145
Isoxazole H-4 6.5 - 7.0 (s) 95 - 105
Isoxazole C-3 - 150 - 160
Isoxazole C-4 - 95 - 105
Isoxazole C-5 - 165 - 175

Predicted NMR data based on analogous structures. researchgate.netrjpbcs.comrsc.orgscielo.br

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

For this compound, the IR spectrum would be characterized by the following key absorption bands:

N-H Stretching: The primary amine group will show two distinct, sharp to medium bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Aromatic Stretching: Absorption bands for the C-H stretching of both the aniline and isoxazole rings are expected just above 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the isoxazole ring and the C=C bonds in both aromatic rings will appear in the 1450-1650 cm⁻¹ region.

N-O Stretching: The N-O bond stretch of the isoxazole ring typically gives rise to a medium to strong band in the 1300-1420 cm⁻¹ range.

C-N Stretching: The stretching vibration of the aryl C-N bond is expected in the 1250-1350 cm⁻¹ region.

Functional Group Vibrational Mode Characteristic Absorption Range (cm⁻¹)
Primary Amine (N-H) Symmetric & Asymmetric Stretch 3300 - 3500
Aromatic C-H Stretch 3000 - 3100
Isoxazole/Aniline (C=C, C=N) Ring Stretch 1450 - 1650
Isoxazole (N-O) Stretch 1300 - 1420
Aryl Amine (C-N) Stretch 1250 - 1350

Data compiled from spectroscopic databases and literature. rjpbcs.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum arises from the absorption of UV or visible light, which promotes electrons from a ground electronic state to a higher energy excited state. msu.edu

The molecule this compound contains two main chromophores: the aniline ring and the isoxazole ring. The conjugation between these two systems is expected to significantly influence the electronic spectrum.

π → π Transitions:* These high-energy transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic and heteroaromatic systems and typically result in strong absorption bands. For aniline, this transition occurs around 230-280 nm. gdckulgam.edu.in

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen heteroatoms) to a π* antibonding orbital. These transitions are generally of lower energy (occur at longer wavelengths) and have a much lower intensity (smaller molar absorptivity) compared to π → π* transitions. uzh.ch

The presence of the amino group (an auxochrome) on the phenyl ring, which is conjugated to the isoxazole system, is expected to cause a bathochromic (red) shift of the π → π* absorption maximum to a longer wavelength compared to benzene (B151609) or unsubstituted isoxazole. nih.govgdckulgam.edu.in This is due to the delocalization of the nitrogen lone pair, which raises the energy of the HOMO and decreases the HOMO-LUMO energy gap. libretexts.org

Mass Spectrometry (MS/HRMS) for Molecular Weight and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) serves as a critical tool for confirming the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, typically within a few parts per million (ppm), HRMS can verify the compound's molecular formula, C₉H₈N₂O. In positive-ion mode using electrospray ionization (ESI), the compound is expected to be observed as the protonated molecule, [M+H]⁺.

While specific experimental fragmentation data for this compound is not extensively detailed in publicly available literature, a plausible fragmentation pathway can be predicted based on the established principles of mass spectrometry and the known behavior of its constituent aniline and isoxazole moieties. The fragmentation of the molecular ion is influenced by the stability of the resulting fragment ions and the inherent chemical properties of the aromatic and heterocyclic rings libretexts.orgmiamioh.edu.

Upon ionization, the initial molecular ion (m/z 160) would likely undergo a series of characteristic fragmentation steps. The isoxazole ring, being a key feature, is prone to cleavage. A common fragmentation pathway for isoxazoles involves the cleavage of the N-O bond, which is the weakest bond in the ring, followed by subsequent rearrangements and bond scissions clockss.org.

Key predicted fragmentation pathways for this compound include:

Cleavage of the Isoxazole Ring: The initial fragmentation may involve the opening of the isoxazole ring. This can lead to the loss of small, stable molecules. For instance, cleavage across the C-C and N-O bonds could lead to the expulsion of acetylene (C₂H₂) or hydrogen cyanide (HCN).

Formation of an Acylium Ion: A characteristic fragmentation of 5-substituted isoxazoles can proceed via cleavage to form a nitrile and an acylium ion intermediate, which would then fragment further.

Fragmentation of the Aniline Moiety: The aniline portion of the molecule can also direct fragmentation. Alpha-cleavage is a dominant pathway for aliphatic amines, though less straightforward for aromatic amines libretexts.org. Loss of the amino group or rearrangements involving the phenyl ring are possible.

Formation of Stable Aromatic Cations: The stability of the aromatic system means that fragments retaining the phenyl ring, such as the phenyl cation (C₆H₅⁺) at m/z 77, are anticipated, especially under higher energy conditions libretexts.org.

A summary of potential major fragments is presented in the table below.

Predicted Fragment (m/z) Possible Structure / Neutral Loss Notes
161[M+H]⁺Protonated molecular ion.
132[M - CO]⁺ or [M - N₂]⁺Loss of carbon monoxide or dinitrogen following ring rearrangement.
117[M - HNCO]⁺Loss of isocyanic acid.
105[C₇H₅N₂]⁺Fragment resulting from cleavage of the phenyl-isoxazole bond.
92[C₆H₆N]⁺Aminotropylium ion or related isomer.
77[C₆H₅]⁺Phenyl cation.

This table is predictive and based on general fragmentation patterns of related structures. Actual experimental results may vary.

X-ray Crystallography for Solid-State Structure Determination

While the specific single-crystal X-ray structure of this compound has not been reported in the surveyed literature, its solid-state conformation can be inferred by examining the crystallographic data of structurally analogous compounds containing aminophenyl and isoxazole or other five-membered heterocyclic rings nih.govscispace.comnih.gov. These studies provide a strong basis for predicting the key structural parameters and intermolecular interactions that would define the crystal lattice of this compound.

The molecule is composed of two planar ring systems: a phenyl ring and an isoxazole ring. A key structural feature would be the dihedral angle between the mean planes of these two rings. In similar structures, such as 5-amino-3-(4-methoxyphenyl)isoxazole, the angle between the phenyl and isoxazole rings is relatively small, suggesting a nearly co-planar conformation is possible nih.gov. However, in other aminophenyl-heterocycle systems, significant twisting between the rings can occur researchgate.net. For this compound, steric hindrance between the ortho-amino group and the isoxazole ring might lead to a non-planar arrangement.

A crucial aspect of the molecular conformation is the potential for intramolecular hydrogen bonding. The presence of the aniline N-H donor and the isoxazole's nitrogen and oxygen atoms as potential acceptors makes an intramolecular N—H···N or N—H···O hydrogen bond highly probable nih.gov. This type of interaction would result in the formation of a stable five or six-membered ring, significantly influencing the planarity and electronic properties of the molecule. In the crystal structure of the related 2-(2-aminophenyl)-1,3-benzoxazole, an intramolecular N—H···N hydrogen bond closes an S(6) ring motif, enforcing a syn relationship between the nitrogen atoms nih.gov.

In the crystal lattice, intermolecular hydrogen bonds are expected to play a dominant role in the packing arrangement. The amino group can act as a hydrogen bond donor to the nitrogen or oxygen atoms of neighboring molecules, leading to the formation of chains, dimers, or more complex three-dimensional networks nih.govnih.gov.

Based on data from related compounds, the crystallographic parameters for this compound can be predicted. It is likely to crystallize in a common space group for organic molecules, such as P2₁/c (monoclinic) or P-1 (triclinic).

Predicted Crystallographic Parameter Expected Value / System Basis from Analogous Structures
Crystal SystemMonoclinic or TriclinicCommon for substituted aromatic heterocyclic compounds scispace.comresearchgate.net.
Space GroupP2₁/c or P-1Frequently observed for this class of molecules scispace.com.
Dihedral Angle (Phenyl-Isoxazole)5° - 40°Varies depending on steric hindrance and crystal packing forces nih.govresearchgate.net.
Key InteractionsIntramolecular N—H···N/O H-bond; Intermolecular N—H···N/O H-bonds; π–π stackingThese interactions are characteristic of aminophenyl-heterocycles and dictate supramolecular assembly nih.govnih.govnih.gov.

This table presents predicted data based on the crystallographic analysis of structurally similar molecules. Experimental verification is required for confirmation.

Future Research Perspectives in 2 Isoxazol 5 Yl Aniline Chemistry

Development of Next-Generation Sustainable Synthetic Methodologies

The chemical industry's increasing focus on environmental stewardship necessitates the development of green and sustainable methods for the synthesis of important chemical entities like 2-(isoxazol-5-yl)aniline. Traditional synthetic routes often rely on harsh reaction conditions, hazardous solvents, and produce significant waste. Future research will prioritize the development of methodologies that align with the principles of green chemistry.

Key areas of focus will include:

Ultrasound and Microwave-Assisted Synthesis: These techniques have already shown promise in accelerating the synthesis of isoxazole (B147169) derivatives, often leading to higher yields in shorter reaction times and with reduced energy consumption. consensus.appconsensus.app Future work will likely focus on optimizing these methods specifically for the synthesis of this compound and its analogues.

Aqueous and Solvent-Free Reactions: The use of water as a solvent or conducting reactions in the absence of a solvent are cornerstones of green chemistry. mdpi.comresearchgate.netresearchgate.neturfu.ru Research into one-pot, multicomponent reactions in aqueous media will be crucial for developing environmentally benign synthetic pathways. mdpi.comresearchgate.netresearchgate.neturfu.ru

Eco-Friendly Catalysts: The development and utilization of biodegradable, reusable, and non-toxic catalysts will be a significant research direction. This includes the use of organocatalysts and biocatalysts to replace traditional heavy metal catalysts. mdpi.com

Table 1: Comparison of Conventional vs. Future Sustainable Synthetic Approaches for Isoxazoles
ParameterConventional MethodsFuture Sustainable Methods
SolventsOften toxic and volatile organic solventsWater, ionic liquids, supercritical fluids, or solvent-free conditions. consensus.appmdpi.comresearchgate.netresearchgate.neturfu.ru
Energy InputConventional heating (often prolonged)Microwave irradiation, ultrasound, mechanochemistry. consensus.appconsensus.appresearchgate.net
CatalystsOften based on heavy or precious metalsOrganocatalysts, biocatalysts, nano-catalysts, reusable catalysts. mdpi.com
Reaction TimeCan be lengthy (hours to days)Significantly reduced (minutes to hours). consensus.app
Waste GenerationCan be substantialMinimized through high atom economy and catalyst recycling. mdpi.comresearchgate.netresearchgate.neturfu.ru

Exploration of Novel Chemical Reactivity and Transformation Pathways

The this compound scaffold possesses multiple reactive sites, offering a rich landscape for exploring novel chemical transformations. The interplay between the aniline (B41778) and isoxazole rings can lead to unique reactivity not observed in the individual components.

Future research in this area will likely investigate:

Functionalization of the Aniline Ring: The amino group and the adjacent aromatic ring are prime targets for various transformations, including diazotization, N-alkylation, N-acylation, and electrophilic aromatic substitution, to create a diverse library of derivatives.

Isoxazole Ring Transformations: The isoxazole ring itself can undergo a variety of reactions. A key feature is the susceptibility of the N-O bond to cleavage under certain conditions, which can be exploited to synthesize other heterocyclic systems or open-chain compounds. researchgate.netnih.gov For instance, ring-opening fluorination of isoxazoles has been developed to produce fluorinated carbonyl compounds. researchgate.net

Intramolecular Cyclization Reactions: The proximity of the amino group on the aniline ring to the isoxazole moiety could facilitate novel intramolecular cyclization reactions, leading to the formation of new fused heterocyclic systems. This is an area with significant potential for creating structurally complex and potentially biologically active molecules.

Metal-Catalyzed Cross-Coupling Reactions: The aniline and isoxazole rings can be functionalized with halides or other suitable groups to participate in a wide range of metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

Expansion of Applications in Advanced Organic Materials Science

The unique electronic and structural features of this compound make it an attractive building block for the development of advanced organic materials. The combination of a potential electron-donating aniline moiety and the electron-accepting character of some isoxazole systems can lead to interesting photophysical properties.

Future research directions in materials science could include:

Organic Electronics: Isoxazole-containing compounds are being explored for their potential in organic electronics. mdpi.com The development of polymers and small molecules incorporating the this compound unit could lead to new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The aniline moiety can be a key component in conductive polymers. urfu.ru

Nonlinear Optical (NLO) Materials: The push-pull electronic nature that can be engineered into derivatives of this compound makes them promising candidates for NLO materials. consensus.appbath.ac.uk These materials have potential applications in optical communications, data storage, and optical computing.

Fluorescent Sensors: The isoxazole nucleus is a component of some fluorescent materials. mdpi.com By appropriate functionalization of the this compound scaffold, it may be possible to develop novel fluorescent sensors for the detection of specific ions, molecules, or changes in the local environment.

Smart Polymers: The incorporation of the this compound unit into polymer backbones could lead to the development of "smart" polymers that respond to external stimuli such as pH, light, or temperature. nih.gov

Integration of Advanced Computational Approaches for Rational Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules with desired characteristics. The application of advanced computational methods will be crucial for accelerating the discovery and development of novel this compound derivatives.

Future research will increasingly rely on:

Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the geometric and electronic structures, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.netnih.govdoaj.org This information can be used to understand reaction mechanisms and to predict the properties of new, yet-to-be-synthesized compounds.

In Silico Screening and Molecular Docking: For applications in medicinal chemistry, computational tools can be used to screen virtual libraries of this compound derivatives for their potential to interact with biological targets. nih.govnih.govnih.gov Molecular docking studies can predict the binding modes and affinities of these compounds, helping to prioritize synthetic efforts.

Prediction of Material Properties: Computational methods can be employed to predict the electronic and optical properties of materials based on the this compound scaffold, guiding the design of new materials for specific applications in organic electronics and photonics. consensus.apputp.edu.co

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery. nih.govnih.gov These computational models can help to identify potential liabilities early in the design process, reducing the likelihood of late-stage failures.

Table 2: Application of Computational Methods in this compound Research
Computational MethodApplication AreaPredicted Properties
Density Functional Theory (DFT)Reactivity and Materials ScienceMolecular geometry, electronic structure, HOMO-LUMO gap, vibrational frequencies, NLO properties. researchgate.netnih.govdoaj.org
Molecular DockingDrug DiscoveryBinding affinity, binding mode with biological targets. nih.govnih.govnih.gov
Molecular Dynamics (MD) SimulationsDrug Discovery and Materials ScienceConformational stability, dynamic behavior of ligand-receptor complexes, material morphology. nih.gov
Quantitative Structure-Activity Relationship (QSAR)Drug DiscoveryCorrelation of chemical structure with biological activity.
ADMET PredictionDrug DiscoveryPharmacokinetic and toxicity profiles. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 2-(Isoxazol-5-yl)aniline, and how can purity be optimized?

  • Methodology : Multi-step synthesis typically involves (1) cyclization to form the isoxazole ring (e.g., via condensation of hydroxylamine with a β-keto ester) and (2) coupling to the aniline moiety via Buchwald-Hartwig amination or Ullmann-type reactions. Catalysts like Pd/C or CuI are often used to enhance yield . Purification via high-performance liquid chromatography (HPLC) or recrystallization in ethanol/water mixtures ensures high purity (>95%) .
  • Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and characterize intermediates via 1^1H/13^13C NMR .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodology : Use a combination of:

  • NMR Spectroscopy : Confirm aromatic proton environments (e.g., isoxazole protons at δ 8.1–8.3 ppm and aniline NH2_2 at δ 5.2–5.5 ppm) .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+^+ at m/z 161.1 for C9_9H8_8N2_2O) .
  • X-ray Crystallography : Resolve bond angles and confirm regioselectivity of the isoxazole-aniline linkage .

Q. What are the stability and storage requirements for this compound?

  • Methodology : Store under inert gas (N2_2/Ar) at –20°C to prevent oxidation of the aniline group. Stability tests via accelerated degradation studies (40°C/75% RH for 4 weeks) show <5% decomposition when shielded from light .

Advanced Research Questions

Q. How can the biological activity of this compound be systematically evaluated?

  • Methodology :

  • Target Identification : Screen against kinase/receptor libraries using fluorescence polarization assays .
  • IC50_{50} Determination : Perform dose-response curves in enzymatic assays (e.g., COX-2 inhibition) with positive controls (e.g., Celecoxib) .
  • Cellular Uptake Studies : Use radiolabeled 3^3H-2-(Isoxazol-5-yl)aniline to quantify permeability in Caco-2 monolayers .

Q. What computational strategies predict the binding modes of this compound with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with active sites (e.g., ATP-binding pockets in kinases). Prioritize poses with hydrogen bonds between the isoxazole ring and conserved residues (e.g., Lys68 in EGFR) .
  • QSAR Modeling : Corrogate substituent effects (e.g., trifluoromethyl vs. methyl groups) on activity using Hammett σ constants .

Q. How can contradictory data on the compound’s solubility and bioactivity be resolved?

  • Methodology :

  • Solubility Optimization : Test co-solvents (e.g., DMSO/PEG 400 mixtures) or formulate as nanoparticles via solvent evaporation .
  • Meta-Analysis : Compare data across studies using standardized protocols (e.g., OECD guidelines) and adjust for variables like pH or buffer composition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.